N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide
Overview
Description
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound features a thiazole ring, a dimethylphenyl group, and a methylsulfanyl group, contributing to its unique chemical properties and biological activities.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting specific functional groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research, due to its ability to disrupt specific protein interactions.
Medicine: Explored for its anticancer properties, showing efficacy in inhibiting the proliferation of cancer cells in vitro and in vivo.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting specific protein interactions. For example, it has been shown to disrupt the interaction between Hec1 and Nek2 proteins, which are crucial for cell division. By binding to these proteins, the compound interferes with the spindle checkpoint, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as a targeted anticancer agent.
Comparison with Similar Compounds
Similar Compounds
N-[4-(2,4-dimethylphenyl)-2-thiazolyl]benzamide: Similar structure but lacks the methylsulfanyl group.
N-(2,4-dimethylphenyl)formamide: Contains a formamide group instead of the thiazole ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Features a bromophenyl group and a chloroacetamide moiety[][4].
Uniqueness
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which enhances its chemical reactivity and biological activity. This structural feature allows for more diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications[4][4].
Properties
IUPAC Name |
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c1-12-8-9-14(13(2)10-12)16-11-24-19(20-16)21-18(22)15-6-4-5-7-17(15)23-3/h4-11H,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHSUJQQPHQHIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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